3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid
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Overview
Description
3-(4-butoxy-3-ethoxyphenyl)prop-2-enoic acid is an organic compound belonging to the class of carboxylic acids. It is characterized by the presence of a butoxy and an ethoxy group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-butoxy-3-ethoxyphenyl)prop-2-enoic acid typically involves the reaction of 4-butoxy-3-ethoxybenzaldehyde with malonic acid in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-butoxy-3-ethoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Nitro, bromo, and sulfonic acid derivatives
Scientific Research Applications
3-(4-butoxy-3-ethoxyphenyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-butoxy-3-ethoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and binding affinities are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-butoxyphenyl)prop-2-enoic acid
- 3-(3-ethoxyphenyl)prop-2-enoic acid
- 3-(4-ethoxyphenyl)prop-2-enoic acid
Uniqueness
3-(4-butoxy-3-ethoxyphenyl)prop-2-enoic acid is unique due to the presence of both butoxy and ethoxy groups on the phenyl ring. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications. The combination of these substituents can influence the compound’s reactivity, solubility, and biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C15H20O4 |
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Molecular Weight |
264.32 g/mol |
IUPAC Name |
3-(4-butoxy-3-ethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H20O4/c1-3-5-10-19-13-8-6-12(7-9-15(16)17)11-14(13)18-4-2/h6-9,11H,3-5,10H2,1-2H3,(H,16,17) |
InChI Key |
LNNVBZDXUPCOED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=CC(=O)O)OCC |
Origin of Product |
United States |
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